(4-Methylpyridin-3-YL)methanamine

Description

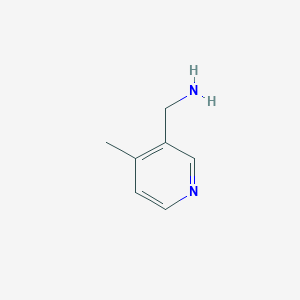

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIQJGACTLGWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480898 | |

| Record name | 1-(4-Methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-42-1 | |

| Record name | 1-(4-Methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylpyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methylpyridin-3-YL)methanamine chemical properties

An In-Depth Technical Guide to (4-Methylpyridin-3-YL)methanamine for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a molecule of significant interest for the scientific community, particularly those in medicinal chemistry and synthetic organic chemistry.[1] Its structure, which features a pyridine ring functionalized with a reactive primary aminomethyl group at the 3-position and a methyl group at the 4-position, provides a unique combination of steric and electronic properties. This arrangement makes it an invaluable scaffold and intermediate for the synthesis of complex, biologically active molecules.[1][2]

The nucleophilic primary amine serves as a critical handle for a wide array of chemical transformations, including amide bond formation, alkylation, and the construction of urea or sulfonamide linkages.[1] Concurrently, the pyridine ring, a common motif in numerous pharmaceuticals, can engage in crucial binding interactions such as hydrogen bonding and π-π stacking with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Caption: Two-step synthesis via a methanol intermediate.

Method 2: Catalytic Amination More modern approaches utilize catalytic methods for improved efficiency and milder reaction conditions. One such method involves the single-step catalytic amination of 4-picoline-3-boronic acid using metal oxide catalysts and an inorganic ammonia source at room temperature. [1]This approach offers advantages in terms of process safety and environmental impact over methods requiring stoichiometric, highly reactive hydrides.

Detailed Experimental Protocol (Method 1: Reduction)

This protocol describes the reduction of (4-Methylpyridin-3-yl)methanol. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

(4-Methylpyridin-3-yl)methanol

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), carefully add lithium aluminum hydride (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Add anhydrous THF to create a slurry.

-

Addition of Starting Material: Dissolve (4-Methylpyridin-3-yl)methanol (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry at 0 °C (ice bath).

-

Expertise Note: The slow, controlled addition is critical to manage the exothermic reaction. An uncontrolled addition can lead to a dangerous temperature spike.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the starting material spot is no longer visible.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL).

-

Trustworthiness Note: This specific quenching sequence (the Fieser workup) is designed to produce a granular, easily filterable solid, simplifying the workup process. Strict adherence to the order and ratios is paramount for safety and efficiency.

-

-

Workup: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or DCM.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The dual functionality of the amine and pyridine groups dictates the compound's reactivity profile.

-

Amine-centric Reactions: The primary amine is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with isocyanates to produce ureas, and can be sulfonated with agents like chlorosulfonic acid to yield sulfonamides. [1]These reactions are fundamental for incorporating the molecule into larger pharmacophores.

-

Pyridine Ring Reactions: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. Halogenation (chlorination or bromination) is a key transformation to introduce additional functional handles for cross-coupling reactions. [1]* Salt Formation: As a basic compound, it reacts with acids to form salts, such as the commercially available dihydrochloride salt. [3][4]This property is often exploited for purification and to improve the aqueous solubility and handling of the compound.

Caption: Key reactivity pathways of the molecule.

PART 3: Applications in Drug Discovery and Materials Science

The structural attributes of this compound make it a valuable component in several areas of scientific research.

Medicinal Chemistry and Drug Development

This compound is a cornerstone building block for synthesizing molecules with potential therapeutic value. [1]

-

Kinase Inhibitors: The pyridine scaffold is prevalent in kinase inhibitors. The aminomethyl group provides a convenient attachment point for building out structures that can occupy the ATP-binding site of various kinases, which are critical targets in oncology and inflammation. [2]* LSD1 Inhibition: Structural analogs have demonstrated significant potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target being investigated for cancer therapy. [1]Analogs show high selectivity for LSD1 over related monoamine oxidases, which is crucial for minimizing off-target side effects. [1]* Molecular Interactions: The pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues (like phenylalanine and tyrosine) in target proteins. [1]The 4-methyl group can provide additional hydrophobic contacts, enhancing binding affinity within hydrophobic pockets of a protein target. [1]

Synthetic and Materials Chemistry

Beyond pharmaceuticals, its utility extends to other areas of chemical science.

-

Complex Molecule Synthesis: It serves as a versatile starting material for multi-step syntheses of novel catalysts, ligands for coordination chemistry, and other complex organic molecules. [1]* Agrochemicals: The biological activity inherent in the pyridine scaffold makes it a candidate for investigation in the development of new agrochemical formulations. [1]* Material Science: Nitrogen-containing heterocyclic compounds are explored for their properties in materials like organic light-emitting diodes (OLEDs). While specific studies on this molecule are limited, its structural class remains of interest for creating novel functional materials. [1]

PART 4: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Profile: According to Globally Harmonized System (GHS) classifications, this compound presents several hazards:

-

H302 + H332: Harmful if swallowed or if inhaled. [1]* H315: Causes skin irritation. [1]* H318: Causes serious eye damage. [1] Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [5][6]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6]* In case of contact, wash skin thoroughly with soap and water. [5]For eye contact, rinse cautiously with water for several minutes. [5]* Avoid creating dust if handling the salt form. [5] Storage:

-

Store in a tightly sealed container in a cool, dry place. [2]* Recommended storage temperature is between 2-8°C. [2]* Keep away from strong acids and oxidizing agents. [1]

References

-

This compound Chemical & Physical Properties. Chemsrc. [Link]

-

MSDS of this compound. Capot Chemical Co., Ltd. [Link]

-

This compound Product Description. MySkinRecipes. [Link]

-

Safety Data Sheet. Generic Supplier Information. [Link]

Sources

An In-depth Technical Guide to (4-Methylpyridin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methylpyridin-3-YL)methanamine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring a methyl group at the 4-position and a methanamine group at the 3-position.[1] This arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Structure and CAS Number

-

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various solvent systems and for predicting its pharmacokinetic properties in drug discovery applications.

| Property | Value | Source |

| Boiling Point | 242.8 °C at 760 mmHg | [4] |

| TPSA (Topological Polar Surface Area) | 38.91 Ų | [2] |

| LogP | 0.84872 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of a specific method often depends on the desired scale, purity requirements, and available starting materials.

Two-Step Synthesis from 4-Methylpyridine

A common and straightforward laboratory-scale synthesis involves a two-step process starting from 4-methylpyridine.[1]

Step 1: Alkylation to form (4-Methylpyridin-3-yl)methanol In this initial step, 4-methylpyridine undergoes a hydroxymethylation reaction, typically using formaldehyde in the presence of a base.

Step 2: Reduction to this compound The intermediate alcohol is then reduced to the desired amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often employed for this transformation.[1]

Experimental Protocol: Two-Step Synthesis

Materials:

-

4-Methylpyridine

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkylation:

-

In a round-bottom flask, dissolve 4-methylpyridine in a suitable solvent.

-

Add formaldehyde and a catalytic amount of sodium hydroxide.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic phase with saturated aqueous sodium chloride solution and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude (4-Methylpyridin-3-yl)methanol.[5]

-

-

Reduction:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of (4-Methylpyridin-3-yl)methanol in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solid and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography.

-

Catalytic Amination Route

Recent advancements have led to the development of catalytic amination methods that offer milder reaction conditions. One such method utilizes a metal oxide catalyst with 4-picoline-3-boric acid as the starting material and an inorganic ammonia source.[1] This single-step process can be performed at room temperature, providing a more efficient and potentially scalable alternative.[1]

The choice of solvent is critical in this method, with water and methanol, or mixtures thereof, being particularly effective.[1]

Chemical Reactivity and Derivatization

The presence of a primary amine and a pyridine ring makes this compound a versatile building block for further chemical modifications.

Reactions of the Amine Group

The primary amine group is nucleophilic and can undergo a variety of common transformations:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. The use of a non-nucleophilic base like triethylamine is recommended to scavenge the generated acid.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which can enhance water solubility.[1]

-

Urea Formation: Treatment with isocyanates yields urea derivatives, a common scaffold in kinase inhibitors.[1]

Reactions involving the Pyridine Ring

The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The existing substituents will direct incoming electrophiles.

-

Halogenation: Bromination or chlorination can introduce halogen atoms, which serve as handles for further cross-coupling reactions.[1]

Caption: Key derivatization reactions of this compound.

Applications in Scientific Research

The unique structure of this compound makes it a valuable compound in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development

Pyridine derivatives are prevalent in many bioactive molecules.[1] this compound serves as a key intermediate in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors and other bioactive compounds.[4] Its structure allows for straightforward functionalization to create libraries of compounds for screening against various biological targets.[4]

The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the methyl group provides additional hydrophobic contact points, potentially enhancing binding affinity.[1]

Synthetic Organic Chemistry

As a functionalized heterocyclic compound, it is a valuable building block for the synthesis of more complex molecular architectures.[1] Its ability to undergo a variety of chemical transformations allows for its incorporation into diverse synthetic pathways.

Agrochemicals and Materials Science

The biological activity of this compound also makes it a candidate for investigation in agrochemical formulations.[1] Furthermore, nitrogen-containing heterocyclic compounds are being explored for their potential in materials science, such as in the development of organic light-emitting diodes (OLEDs).[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area, preferably under a chemical fume hood.[7][8] Avoid breathing vapors, mist, or gas.[7][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7][8]

-

First Aid:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[8][9]

-

In case of skin contact: Wash off with soap and plenty of water.[8][9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8][9]

-

If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

-

In all cases of exposure, consult a physician.[9]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile chemical building block with a well-defined profile. Its straightforward synthesis and diverse reactivity make it an important intermediate for researchers in medicinal chemistry, organic synthesis, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development endeavors.

References

-

This compound | CAS#:1443-42-1 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

MSDS of this compound. (2026, January 5). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

(4-Methyl-3-pyridinyl)-pyridin-4-ylmethanamine | C12H13N3 - PubChem. (2025, November 15). Retrieved from [Link]

-

(4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Buy this compound | 1443-42-1 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:1443-42-1 | Chemsrc [chemsrc.com]

- 4. This compound [myskinrecipes.com]

- 5. (4-METHYLPYRIDIN-3-YL)METHANOL | 4664-27-1 [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

An In-depth Technical Guide on the Structure Elucidation of (4-Methylpyridin-3-YL)methanamine

Introduction

(4-Methylpyridin-3-YL)methanamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring with methyl and methanamine substituents, makes it a valuable building block in the synthesis of more complex molecules.[1] The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity, necessitating unequivocal structure elucidation. This guide provides a comprehensive, multi-faceted approach to the structural characterization of this compound, grounded in established spectroscopic techniques and guided by the principles of scientific rigor. The methodologies detailed herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring confidence in the assigned structure.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research, and adherence to standardized reporting is crucial for the reproducibility and validation of scientific findings.[2] The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for the graphical representation and nomenclature of chemical structures, ensuring clarity and consistency in scientific communication.[3][4][5][6] This guide will adhere to these principles in its presentation of data and structural representations.

Experimental Design: A Multi-Technique Approach

The definitive structural elucidation of an organic molecule like this compound relies on the synergistic interpretation of data from multiple analytical techniques.[7] A singular method rarely provides sufficient information to unambiguously determine a structure. This guide will focus on the "big three" spectroscopic techniques in modern organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and robust characterization.

Logical Workflow for Structure Elucidation

The process of structure elucidation follows a logical progression, starting from the elemental composition and moving towards the fine details of stereochemistry. The workflow presented here is designed to systematically assemble the structural puzzle.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight and elemental formula of a compound.[8] For this compound, high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the basic nitrogen atoms of the pyridine ring and the primary amine, resulting in the observation of the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental formula.

Expected Data and Interpretation

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₇H₁₀N₂ | Consistent with the proposed structure.[9] |

| Calculated Monoisotopic Mass | 122.0844 | The theoretical exact mass of the neutral molecule. |

| Observed [M+H]⁺ (HRMS) | m/z 123.0917 | The experimentally measured mass of the protonated molecule. |

The nitrogen rule in mass spectrometry states that a molecule with an even nominal molecular weight will contain an even number of nitrogen atoms (or zero). The nominal molecular weight of this compound is 122, which is consistent with the presence of two nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching (pyridine ring) |

| 2950-2850 | Medium | Aliphatic C-H stretching (methyl and methylene groups) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-N stretching |

The presence of a broad absorption in the 3400-3250 cm⁻¹ region is a strong indicator of the N-H bonds of the primary amine. The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the aromatic pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[12] A suite of NMR experiments is necessary to piece together the complete structure of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the following spectra:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

-

Data Analysis: Integrate and assign all signals in the spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-2 or H-6 (Pyridine) |

| ~8.3 | s | 1H | H-2 or H-6 (Pyridine) |

| ~7.1 | d | 1H | H-5 (Pyridine) |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~2.4 | s | 3H | -CH₃ |

| ~1.8 | br s | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The downfield shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom.[13]

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 spectrum distinguishes between CH, CH₂, and CH₃ groups.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~150 | Positive | C-2 or C-6 (Pyridine) |

| ~148 | Positive | C-2 or C-6 (Pyridine) |

| ~145 | No Signal | C-4 (Pyridine) |

| ~132 | No Signal | C-3 (Pyridine) |

| ~123 | Positive | C-5 (Pyridine) |

| ~40 | Negative | -CH₂-NH₂ |

| ~18 | Positive | -CH₃ |

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

Caption: Relationship between different NMR experiments in structure elucidation.

-

COSY: Will show a correlation between the pyridine protons that are adjacent to each other.

-

HSQC: Will correlate each proton signal to its directly attached carbon signal. For example, the signal at ~2.4 ppm will correlate with the carbon signal at ~18 ppm.

-

HMBC: Is crucial for piecing together the fragments. Key correlations would include:

-

The methyl protons (~2.4 ppm) to the C-3, C-4, and C-5 carbons of the pyridine ring.

-

The methylene protons (~3.8 ppm) to the C-2, C-3, and C-4 carbons of the pyridine ring.

-

The pyridine protons to their neighboring carbons.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of data from multiple spectroscopic techniques. By combining the information from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, an unambiguous structural assignment can be made. This guide has outlined the key experimental protocols and expected data, providing a robust framework for researchers in the field. The application of these methodologies ensures the scientific integrity of the structural assignment, which is paramount for the subsequent use of this compound in research and development.

References

-

Wikipedia. Pyridine. [Link]

-

Brecher, J. (2008). Graphical representation standards for chemical structure diagrams (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(2), 277-410. [Link]

-

IUPAC. Chemical Nomenclature and Structure Representation Division. [Link]

-

Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1008. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

ResearchGate. Absorption and emission spectra of pyridine 1 (solid line), LDS... [Link]

-

Heller, S. R. (2003). An Open Standard for Chemical Structure Representation: The IUPAC Chemical Identifier. Proceedings of the International Chemical Information Conference. [Link]

-

IUPAC. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 86(9), 1347-1365. [Link]

-

Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-463. [Link]

-

PubChem. (4-Methylpyridin-3-yl)methanol. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]

-

NIST WebBook. Methanamine, N-hydroxy-N-methyl-. [Link]

-

Chemsrc. This compound. [Link]

-

Herzon, S. B., & Woo, C. M. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(15), 2095–2108. [Link]

-

NIST WebBook. 2-Pyridinamine, 4-methyl-. [Link]

-

PubChemLite. (6-methoxy-4-methylpyridin-3-yl)methanamine. [Link]

-

SpectraBase. 4-Methylpyridine. [Link]

-

PubChemLite. (4-methylpyridin-3-yl)methanol. [Link]

Sources

- 1. Buy this compound | 1443-42-1 [smolecule.com]

- 2. iupac.org [iupac.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. iupac.org [iupac.org]

- 5. An Open Standard for Chemical Structure Representation: The IUPAC Chemical Identifier | NIST [nist.gov]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

(4-Methylpyridin-3-YL)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Methylpyridin-3-YL)methanamine

Abstract

This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and agrochemicals. Its unique structural motif, featuring a pyridine ring substituted with a methyl and a methanamine group, allows for diverse interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and a discussion of the underlying chemical principles. The content is tailored for researchers, scientists, and professionals in drug development and process chemistry, aiming to provide both theoretical understanding and practical guidance.

Introduction and Strategic Importance

This compound, with the chemical formula C₇H₁₀N₂, is a substituted pyridine derivative that has garnered significant interest in medicinal and materials chemistry. The presence of a basic nitrogen in the pyridine ring and a primary amine on the methyl substituent provides two key points for molecular modification, making it a versatile scaffold. Its derivatives have been investigated for a range of biological activities, and it serves as a crucial intermediate in the synthesis of more complex molecules.[1] This guide will focus on the most prevalent and efficient synthetic routes to this valuable compound, emphasizing reaction mechanisms and practical considerations for laboratory and potential scale-up applications.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests two primary disconnection strategies, both centered on the formation of the aminomethyl group.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two key intermediates: 4-methyl-3-cyanopyridine and 4-methyl-3-pyridinecarboxaldehyde . Both can be derived from the readily available starting material, 4-methylpyridine (4-picoline).

Pathway I: Reduction of 4-Methyl-3-cyanopyridine

This is arguably the most common and industrially relevant pathway, hinging on the synthesis and subsequent reduction of a nitrile intermediate.

Synthesis of 4-Methyl-3-cyanopyridine

The precursor, 4-methyl-3-cyanopyridine (also known as 4-methylnicotinonitrile), is a critical intermediate.

-

Industrial Scale - Ammoxidation: The most direct and large-scale method for producing cyanopyridines is the ammoxidation of the corresponding methylpyridines (picolines).[2] In this process, 4-methylpyridine is vaporized and reacted with ammonia and air over a catalyst at elevated temperatures (typically 330-450 °C).[3] This method boasts high conversion rates (>99%) and yields (>98%), making it ideal for industrial production.[3]

-

Laboratory Scale - Dehalogenation: A common laboratory synthesis involves the catalytic hydrogenation of a di-halogenated precursor. For instance, 2,6-dichloro-3-cyano-4-methylpyridine can be hydrogenated using a palladium (II) chloride catalyst in methanol with sodium acetate. This reaction proceeds under mild pressure (50 PSI) and provides the desired 3-cyano-4-methylpyridine in high yield (85%) after purification by vacuum distillation.[4]

Reduction of the Nitrile Intermediate

Once 4-methyl-3-cyanopyridine is obtained, the nitrile group is reduced to a primary amine to yield the target compound.

Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[5]

Caption: General workflow for the catalytic hydrogenation of 4-methyl-3-cyanopyridine.

Mechanism Insight: The reaction occurs on the surface of a heterogeneous metal catalyst. The nitrile and hydrogen are adsorbed onto the catalyst surface, where the triple bond of the nitrile is sequentially reduced by the addition of hydrogen atoms. This typically proceeds through an imine intermediate which is further reduced to the primary amine.[6]

Experimental Protocol (Catalytic Hydrogenation):

-

Vessel Preparation: To a high-pressure reaction vessel (e.g., a Parr apparatus), add 4-methyl-3-cyanopyridine (10.0 g, 84.6 mmol) and a suitable solvent such as methanol (100 mL).

-

Catalyst Addition: Carefully add a catalyst, for example, 5% Palladium on Carbon (Pd/C) (50% wet, ~1.0 g).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The reaction can be monitored by TLC or GC-MS.

-

Work-up: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

| Catalyst | Pressure (psi) | Temperature | Solvent | Yield | Reference |

| Pd/C | 50 | Room Temp. | Methanol | High | [4] |

| PtO₂ | 70 bar (~1015) | Room Temp. | Acetic Acid | High | [6] |

| Raney Ni | Variable | Variable | Ethanol/Ammonia | Good-High | General Knowledge |

Table 1: Comparison of Catalysts for Nitrile Hydrogenation.

Strong hydride-donating reagents can also be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity and pyrophoric nature require stringent anhydrous conditions and careful handling.

Pathway II: Reductive Amination of 4-Methyl-3-pyridinecarboxaldehyde

Reductive amination is a versatile and widely used method for forming C-N bonds.[7] It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9]

Synthesis of 4-Methyl-3-pyridinecarboxaldehyde

The aldehyde precursor can be synthesized from 4-methylpyridine through oxidation. A common route involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to the aldehyde. Alternatively, controlled oxidation of a hydroxymethyl intermediate, derived from 4-methylpyridine, can also yield the aldehyde.

The Reductive Amination Reaction

In this pathway, 4-methyl-3-pyridinecarboxaldehyde is reacted with an ammonia source in the presence of a mild reducing agent that selectively reduces the imine intermediate without affecting the starting aldehyde.

Caption: Mechanism of reductive amination.

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reaction because it is mild enough not to reduce the aldehyde but is effective at reducing the protonated imine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative that is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[9][10]

Experimental Protocol (Reductive Amination):

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-pyridinecarboxaldehyde (5.0 g, 41.3 mmol) in methanol (100 mL).

-

Amine Source: Add ammonium acetate (31.8 g, 413 mmol) or another suitable ammonia source. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Cool the mixture in an ice bath. In small portions, carefully add sodium cyanoborohydride (2.6 g, 41.3 mmol). Caution: NaBH₃CN is toxic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Quench the reaction by carefully adding dilute HCl until the solution is acidic (pH ~2) to destroy any remaining reducing agent. Then, make the solution basic (pH > 10) with aqueous NaOH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Comparative Analysis and Conclusion

| Feature | Pathway I (Nitrile Reduction) | Pathway II (Reductive Amination) |

| Starting Material | 4-Methyl-3-cyanopyridine | 4-Methyl-3-pyridinecarboxaldehyde |

| Key Transformation | Reduction of a nitrile | Reductive amination |

| Industrial Scalability | High (especially with ammoxidation) | Moderate |

| Reagent Toxicity | Varies (Catalysts are generally preferred over pyrophoric LiAlH₄) | Moderate (NaBH₃CN is toxic; NaBH(OAc)₃ is a safer alternative) |

| Reaction Conditions | Can require high pressure (hydrogenation) or stringent anhydrous conditions (LiAlH₄) | Generally mild, atmospheric pressure |

| Overall Yield | Can be very high | Typically good to high |

Table 2: Comparison of the primary synthetic pathways.

Both pathways present viable and effective methods for the synthesis of this compound. The choice of route often depends on the scale of the synthesis and the availability of starting materials and equipment. For large-scale industrial production, the ammoxidation of 4-picoline followed by catalytic hydrogenation of the resulting nitrile is the most economical and efficient approach. For laboratory-scale synthesis, both pathways are practical. The reductive amination route offers milder conditions and avoids the need for high-pressure equipment, making it an attractive option for many research settings.

References

-

PrepChem. (n.d.). Step (3) Preparation of 3-Cyano-4-methylpyridine. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. Retrieved from [Link]

- Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Organic Preparations and Procedures International, 26(4), 435-439. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

-

Kashiwagi, Y., et al. (2018). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 14, 2336–2343. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

-

PubMed. (2007). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]

-

Editor's Pick. (n.d.). This compound Dihydrochloride. Retrieved from [Link]

-

PubMed. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1443-42-1. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Pipzine Chemicals. (n.d.). 3-Cyano-4-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

-

ResearchGate. (n.d.). Three‐component synthetic route for pyridine dicarbonitrile derivatives. Retrieved from [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

Sources

- 1. Buy this compound | 1443-42-1 [smolecule.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

The Biological Versatility of (4-Methylpyridin-3-YL)methanamine: A Technical Guide for Drug Discovery

Abstract

(4-Methylpyridin-3-YL)methanamine, a structurally intriguing pyridine derivative, has emerged as a molecule of significant interest within the pharmaceutical and agrochemical research landscapes. Its unique arrangement of a methyl group and a methanamine moiety on the pyridine ring bestows upon it a versatile chemical reactivity and a capacity to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and mechanistic underpinnings of this compound and its derivatives. We will delve into its role as a critical building block in the development of kinase inhibitors, its influence on epigenetic modulation through histone demethylation, and its potential in neuroprotective and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this multifaceted compound.

Introduction: The Structural and Chemical Landscape

This compound, with the molecular formula C₇H₁₀N₂, is a heterocyclic amine distinguished by a pyridine ring substituted at the 4- and 3-positions with a methyl and a methanamine group, respectively. This substitution pattern is crucial, influencing the molecule's steric and electronic properties, and consequently its reactivity and biological interactions[1]. The presence of both a basic amine group and a pyridine nitrogen atom allows for a range of chemical modifications and interactions, making it a valuable scaffold in synthetic and medicinal chemistry[1].

The synthesis of this compound can be achieved through several routes. A common method involves the reduction of (4-methylpyridin-3-yl)methanol, which is itself produced by the reaction of 4-methylpyridine with formaldehyde[1]. More advanced methods, such as catalytic amination using metal oxides, offer milder reaction conditions[1]. Furthermore, halogenation of the pyridine ring provides a pathway to versatile intermediates for further functionalization[1].

Biological Activities and Therapeutic Potential

The biological significance of this compound lies not only in its intrinsic activity but also in its role as a key intermediate for more complex and potent therapeutic agents.

Epigenetic Modulation: Histone Demethylation

One of the most notable biological activities associated with this compound is its ability to modulate histone demethylation. Research has indicated that this compound can lead to an increase in the levels of H3K4me1, H3K4me2, and H3K4me3 in various cell types[1]. Studies utilizing structurally related compounds in primary cultured rat neurons have demonstrated increased H3K4 methylation at the gene loci for Ucp2 and Bdnf, both of which are pivotal for neuronal function and protection[1]. This finding suggests a potential therapeutic avenue for neurodegenerative diseases by targeting epigenetic mechanisms[1].

Kinase Inhibition and Anticancer Applications

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a crucial building block in the synthesis of several potent kinase inhibitors, highlighting its importance in oncology drug development[2].

Derivatives of this compound have demonstrated significant cytotoxic activity. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown greater potency against the A549 human lung cancer cell line than the established drug imatinib[3]. One such derivative exhibited an IC50 value of 0.229 µM, which is approximately ten times lower than that of imatinib (2.479 µM)[3]. This underscores the potential of this compound-based scaffolds in the development of novel anticancer agents. The mechanism of action for these derivatives is often attributed to the inhibition of receptor tyrosine kinases[3].

Furthermore, this core structure is found in intermediates for the synthesis of approved tyrosine kinase inhibitors like nilotinib and imatinib[4]. It is also a component in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases[5].

Neuropharmacology: Nicotinic Acetylcholine Receptor Ligands

The versatility of the this compound scaffold extends to neuropharmacology. It has been utilized in the synthesis of analogues of trans-metanicotine, a selective ligand for the α4β2 subtype of neuronal nicotinic acetylcholine receptors[6]. Given that trans-metanicotine has been investigated for the treatment of Alzheimer's disease, these derivatives hold promise for the development of novel therapeutics for neurological disorders[6].

Antimicrobial and Antioxidant Activities

Beyond its applications in cancer and neurodegenerative diseases, derivatives of this compound have also exhibited promising antimicrobial and antioxidant properties. Certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown antibacterial and antifungal activity against a range of pathogenic species[3]. Additionally, these compounds have demonstrated antioxidant potential, with IC50 values in the DPPH assay comparable to that of ascorbic acid[3].

Mechanism of Action: A Molecular Perspective

The biological activity of this compound and its derivatives is intrinsically linked to their molecular interactions with protein targets. The binding mode is typically characterized by a combination of hydrogen bonding and hydrophobic interactions[1]. The nitrogen atom of the pyridine ring frequently acts as a crucial hydrogen bond acceptor, forming key interactions within the active sites of enzymes[1]. Molecular docking studies have suggested that this nitrogen can form hydrogen bonds with critical amino acid residues, such as aspartic acid, with bond distances around 3.1 Å[1].

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: A generalized workflow for the development of drugs based on the this compound scaffold.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides a generalized protocol for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

Synthesis of this compound

-

Step 1: Alkylation. 4-Methylpyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to yield (4-Methylpyridin-3-yl)methanol[1].

-

Step 2: Reduction. The resulting (4-Methylpyridin-3-yl)methanol is then reduced using a suitable reducing agent, for example, lithium aluminum hydride, to produce this compound[1].

-

Purification: The final product is purified using standard techniques such as distillation or column chromatography.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of a derivative against a specific kinase.

-

Materials: Purified kinase, substrate peptide, ATP, test compound, and a suitable assay buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody, luminescence-based ATP detection).

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of a derivative on cancer cells.

-

Materials: Cancer cell line (e.g., A549), cell culture medium, MTT reagent, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

The following diagram illustrates the general principle of a kinase inhibition assay.

Caption: A simplified diagram illustrating the principle of competitive kinase inhibition.

Quantitative Data Summary

The following table summarizes the reported biological activity data for derivatives of this compound.

| Derivative Class | Target/Assay | Cell Line | Activity (IC50/GI50) | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Cytotoxicity | A549 (Lung Cancer) | 0.229 µM | [3] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Antioxidant (DPPH) | - | 4.45–4.83 µg/mL | [3] |

| RET Inhibitor (Compound 9x) | RET Kinase | - | 4 nM | [7] |

| RET Inhibitor (Compound 9x) | KIF5B-RET transformed Ba/F3 cells | Ba/F3 | 9 nM | [7] |

Conclusion and Future Directions

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutics. The demonstrated efficacy of its derivatives in areas such as oncology, neuropharmacology, and infectious diseases highlights the vast potential that remains to be explored.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core will be crucial to optimize potency and selectivity for specific biological targets.

-

Exploration of Novel Targets: The inherent reactivity of this scaffold suggests that it could be adapted to target other enzyme families and receptors beyond those already identified.

-

Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives will be essential for their translation into clinical candidates.

References

- Buy this compound | 1443-42-1 - Smolecule. (URL: )

- This compound - MySkinRecipes. (URL: )

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

- Process for the preparation of tofacitinib and intermediates thereof - Justia P

- Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed. (URL: )

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (URL: )

- Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its - PubMed. (URL: )

Sources

- 1. Buy this compound | 1443-42-1 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (4-Methylpyridin-3-YL)methanamine: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for (4-Methylpyridin-3-YL)methanamine, a pyridine derivative with significant potential in medicinal chemistry and materials science.[1] As a structural analog to compounds with known biological activity, including potential as a lysine-specific demethylase 1 (LSD1) inhibitor, a thorough understanding of its molecular architecture is paramount for researchers in drug development and synthetic organic chemistry.[1] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a holistic approach to its structural characterization.

The Importance of Spectroscopic Characterization

In the realm of chemical and pharmaceutical sciences, unambiguous structural confirmation is a critical prerequisite for advancing any compound through the research and development pipeline. Spectroscopic techniques provide a non-destructive means to probe the molecular framework, offering a detailed fingerprint of the compound's connectivity and chemical environment. For novel pyridine derivatives like this compound, a multi-technique approach is essential for a comprehensive and validated structural assignment.[2][3][4]

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[5] However, for amines, the amine protons (-NH₂) can undergo exchange with residual protons in the solvent, leading to signal broadening or disappearance.[6][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down this exchange, resulting in sharper -NH₂ signals.[8] For this guide, we will present the predicted data in CDCl₃ for the carbon-bound protons and in DMSO-d₆ to visualize the amine protons.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for unambiguous structural elucidation of a molecule of this complexity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom, simplifying the spectrum and improving sensitivity.[9]

-

2D NMR (Optional but Recommended): For complete and unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.

-

Figure 2. A generalized workflow for NMR-based structural elucidation.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.45 | d | ~5.0 | 1H |

| H2 | ~8.40 | s | - | 1H |

| H5 | ~7.10 | d | ~5.0 | 1H |

| H8 (-CH₂-) | ~3.90 | s | - | 2H |

| H7 (-CH₃) | ~2.40 | s | - | 3H |

| H9 (-NH₂) | ~1.60 | br s | - | 2H |

Note: In DMSO-d₆, the -NH₂ protons (H9) would likely appear as a broader singlet at a different chemical shift, and its integration would confirm the presence of two exchangeable protons.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0-8.5 ppm): The three protons on the pyridine ring appear in this downfield region due to the deshielding effect of the aromatic ring current. H6 and H2 are the most deshielded due to their proximity to the electronegative nitrogen atom. The doublet multiplicity of H6 and H5 arises from their coupling to each other. H2 appears as a singlet as it has no adjacent protons.

-

Methylene Protons (H8, ~3.90 ppm): The two protons of the aminomethyl group are chemically equivalent and appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the amino group.

-

Methyl Protons (H7, ~2.40 ppm): The three protons of the methyl group are also equivalent and appear as a sharp singlet.

-

Amine Protons (H9, ~1.60 ppm): In a non-protic solvent like CDCl₃, the primary amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential for hydrogen bonding.[10] The addition of D₂O would cause this signal to disappear, confirming the presence of exchangeable protons.

¹³C NMR Data

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C6 | ~150.0 |

| C2 | ~148.5 |

| C4 | ~146.0 |

| C5 | ~123.0 |

| C3 | ~132.0 |

| C8 (-CH₂-) | ~42.0 |

| C7 (-CH₃) | ~18.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (120-150 ppm): The five carbons of the pyridine ring resonate in this region. The carbons adjacent to the nitrogen (C2 and C6) are typically the most downfield. The quaternary carbons (C3 and C4) also appear in this region.

-

Aliphatic Carbons (10-50 ppm): The methylene carbon (C8) and the methyl carbon (C7) are found in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat compound (if liquid) or a finely ground powder (if solid) is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. Background subtraction is performed to remove atmospheric H₂O and CO₂ signals.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3250 | Medium (two bands) |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=C and C=N Stretch (aromatic ring) | 1600-1450 | Medium-Strong |

| N-H Bend (primary amine) | 1650-1580 | Medium |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong |

| N-H Wag (primary amine) | 910-665 | Broad, Strong |

Interpretation of the IR Spectrum:

-

N-H Stretching: The presence of a primary amine is strongly indicated by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[11][12]

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl and methylene groups.[13]

-

Aromatic Ring Vibrations: A series of sharp bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.

-

N-H Bending and Wagging: The N-H bending (scissoring) vibration of a primary amine typically appears around 1600 cm⁻¹.[11][14] A broad and strong absorption in the fingerprint region (910-665 cm⁻¹) is characteristic of the N-H wagging motion.[11]

-

C-N Stretching: A strong band in the 1335-1250 cm⁻¹ range is expected for the C-N bond of the aromatic amine.[11][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition: The solution is infused into the ESI source, where the compound is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data:

-

Molecular Ion Peak [M+H]⁺: The expected m/z for the protonated molecule (C₇H₁₁N₂⁺) is approximately 123.10.

-

Key Fragmentation Pathways: In tandem MS (MS/MS) experiments, the protonated molecular ion can be fragmented to yield characteristic daughter ions. For benzylamine-type structures, a common fragmentation is the loss of ammonia (NH₃).[15][16]

-

Loss of NH₃: A significant fragment at m/z ~106.07 would correspond to the loss of ammonia from the protonated molecular ion, forming a stable benzylic-type cation.

-

Formation of Pyridinium Ion: Cleavage of the C-C bond between the methylene group and the pyridine ring could also occur.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from related structures, offers a robust framework for researchers to confirm the identity and purity of this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research in medicinal chemistry and related fields where this promising molecule may find application.

References

-

Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(2), 198-208. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

El-Gohary, A. R., & Shaaban, M. (2017). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 37(2-3), 161-175. [Link]

-

Griffiths, P. R. (n.d.). IR Spectroscopy Tutorial: Amines. University of California, Irvine. Retrieved from [Link]

-

Gu, M., & Turecek, F. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(6), 830-838. [Link]

-

Hegde, S., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

K. C., S., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4998. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5345-5356. [Link]

-

ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

Reddit. (2023). Amine protons on NMR. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

National Institutes of Health. (n.d.). 13C NMR Metabolomics: Applications at Natural Abundance. [Link]

-

YouTube. (2017). Solvents in NMR Spectroscopy. [Link]

-

ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. [Link]

-

ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

Sources

- 1. Buy this compound | 1443-42-1 [smolecule.com]

- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. wikieducator.org [wikieducator.org]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(4-Methylpyridin-3-YL)methanamine literature review

An In-Depth Technical Guide to (4-Methylpyridin-3-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound, a substituted pyridine derivative, stands as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. Its structure, featuring a pyridine ring with a methyl group at the 4-position and an aminomethyl group at the 3-position, provides a versatile scaffold for the synthesis of complex, biologically active molecules.[1] The pyridine nucleus is a privileged structure, found in over 7,000 existing drug candidates and numerous FDA-approved drugs, owing to its unique electronic properties and ability to engage in hydrogen bonding with biological targets.[2][3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, physicochemical properties, and diverse applications of this compound, with a focus on its role in shaping the future of therapeutic agents.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are summarized below. Accurate identification and understanding of these properties are paramount for its effective use in research and synthesis.

| Property | Value | Reference |

| CAS Number | 1443-42-1 | [1][4][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1][4][5] |

| Molecular Weight | 122.17 g/mol | [1][4][5] |

| Boiling Point | 242.8 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 121.3 ± 10.2 °C | [5] |

| SMILES | CC1=C(C=NC=C1)CN | [1][4] |

| InChI Key | VLIQJGACTLGWCQ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |

| LogP | 0.84872 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One of the most established and well-documented methodologies is a multi-step sequence involving chlorination, amidation, and subsequent amination, which consistently provides good overall yields.[1]

Synthetic Workflow: Chlorination-Amidation-Amination Sequence

This approach begins with a suitable pyridine intermediate and proceeds through the formation of a cyanopyridone, which is then converted to the target amine. The overall yields for this sequence typically range from 70% to 85%.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of 3-Cyano-4-methyl-2-pyridone

This protocol details a crucial step in the synthesis pathway, the conversion of the pyridone to a chlorinated intermediate, which is essential for subsequent functionalization.

-

Reagents and Setup:

-

3-Cyano-4-methyl-2-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction should be conducted in a well-ventilated fume hood.

-

-

Procedure:

-

To a stirred solution of 3-Cyano-4-methyl-2-pyridone, slowly add an excess of phosphorus oxychloride (POCl₃). The molar ratio is typically determined based on substrate scale and literature precedents.[1]

-